tert-Butyl (1-cyano-2,2-difluorocyclopropyl)carbamate
Overview
Description
“tert-Butyl (1-cyano-2,2-difluorocyclopropyl)carbamate” is a chemical compound with the molecular formula C9H12F2N2O2 . It has an average mass of 218.201 Da and a mono-isotopic mass of 218.086685 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H12F2N2O2 . This indicates that the molecule is composed of 9 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms.Scientific Research Applications
Enantioselective Synthesis of Carbocyclic Analogues
A study by M. Ober et al. (2004) discusses the importance of a structurally related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This work highlights the compound's role in synthesizing nucleotide analogues, suggesting potential applications in the development of antiviral and anticancer drugs (Ober et al., 2004).
Synthesis of Spirocyclopropanated Analogues of Insecticides
Farina Brackmann et al. (2005) explored the conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. The study demonstrates a key step in the synthesis process, offering insights into novel approaches for developing more effective insecticides (Brackmann et al., 2005).
Cyclizative Atmospheric CO2 Fixation
Y. Takeda et al. (2012) reported a cyclizative atmospheric CO2 fixation method using tert-butyl hypoiodite (t-BuOI) with unsaturated amines, leading to cyclic carbamates. This innovative approach highlights the potential of utilizing atmospheric CO2 in synthesizing valuable carbamate compounds, contributing to carbon capture and utilization strategies (Takeda et al., 2012).
Strong Blue Emissive Nanofibers
Jiabao Sun et al. (2015) discovered that benzothizole-modified tert-butyl carbazole derivatives could form strong blue emissive nanofibers, suggesting their use as fluorescent sensory materials for detecting volatile acid vapors. This research opens new avenues for the development of chemosensors and materials for environmental monitoring (Sun et al., 2015).
Boc-Protected Amines via Curtius Rearrangement
H. Lebel and Olivier Leogane (2005) described a mild and efficient method for synthesizing tert-butyl carbamate protected amines through a one-pot Curtius rearrangement. This method provides a versatile way to access protected amino acids, demonstrating the compound's utility in peptide and protein chemistry (Lebel & Leogane, 2005).
Properties
IUPAC Name |
tert-butyl N-(1-cyano-2,2-difluorocyclopropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c1-7(2,3)15-6(14)13-8(5-12)4-9(8,10)11/h4H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNNIOHVDURKIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669806 | |
Record name | tert-Butyl (1-cyano-2,2-difluorocyclopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031926-85-8 | |
Record name | tert-Butyl (1-cyano-2,2-difluorocyclopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.